Cholesteryl 10-undecenoate
Description
Significance of Cholesteryl Esters in Advanced Materials Science and Biochemical Research
Cholesteryl esters, the broader class of compounds to which cholesteryl 10-undecenoate belongs, are integral to both biological systems and materials science. In biochemistry, they are the primary form for storing and transporting cholesterol throughout the body. news-medical.nettaylorandfrancis.com The esterification of cholesterol is a crucial process for packaging cholesterol into lipoproteins, thereby enabling its efficient transport in the bloodstream. sigmaaldrich.com Dysregulation of cholesteryl ester metabolism is implicated in various diseases, highlighting their importance in biomedical research. news-medical.net
In materials science, the unique molecular shape of cholesteryl esters, often described as rod-like, allows them to form liquid crystalline phases. taylorandfrancis.compolysciences.com These mesophases exhibit properties intermediate between those of conventional liquids and solid crystals, leading to applications in displays, sensors, and other advanced materials. polysciences.com The ability of cholesteryl esters to self-assemble into ordered structures is a key area of investigation for creating novel functional materials. mdpi.com
Overview of Key Research Domains Involving this compound
This compound is specifically investigated in several key research areas, owing to its distinct chemical features.
Liquid Crystals and Polymer Chemistry: The terminal double bond in the undecenoate chain of this compound makes it a valuable monomer for polymerization reactions. It has been used in the synthesis of liquid crystal type stationary phases for chromatography. tandfonline.com Specifically, it can be bonded to silica (B1680970) hydride surfaces through hydrosilation reactions to create stationary phases for high-performance liquid chromatography (HPLC). tandfonline.com These materials exhibit unique separation capabilities. tandfonline.comcapes.gov.br Research has also explored its use in the graft copolymerization to create novel chiral liquid-crystalline bromo-polysiloxanes. rsc.org
Drug Delivery Systems: The amphiphilic nature of molecules derived from cholesterol makes them suitable for the formation of drug delivery vehicles. mdpi.com While direct research on this compound in drug delivery is emerging, the broader class of cholesteryl esters is being explored for creating novel vesicular drug delivery systems called cholestosomes. researchgate.net The incorporation of cholesteryl moieties into polymer structures is a strategy to enhance interaction with cell membranes and improve drug delivery. mdpi.com
Biosensors: The modification of surfaces with specific chemical functionalities is crucial for the development of biosensors. The reactive alkene group of this compound offers a potential anchor point for immobilization onto sensor surfaces. While not a direct component of the sensing element itself, its properties are relevant in the broader context of creating biocompatible and functionalized surfaces for biosensing applications. utwente.nlmdpi.com
Biochemical and Biophysical Studies: As a specific cholesteryl ester, this compound can be used as a standard or a model compound in studies of lipid metabolism and membrane biophysics. medchemexpress.comnih.gov The analysis of cholesteryl esters is critical in understanding various physiological and pathological processes. nih.gov
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C38H64O2 | targetmol.comscbt.com |
| Molecular Weight | 552.91 g/mol | targetmol.com |
| CAS Number | 30948-01-7 | chemicalbook.comchemsrc.com |
Synthesis
This compound can be synthesized through the esterification of cholesterol with 10-undecenoic acid. chemicalbook.com
Structure
2D Structure
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undec-10-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-18-36(39)40-31-23-25-37(5)30(27-31)19-20-32-34-22-21-33(29(4)17-15-16-28(2)3)38(34,6)26-24-35(32)37/h7,19,28-29,31-35H,1,8-18,20-27H2,2-6H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVAWFVKCNGEJG-HMVYLTCSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCC=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCC=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Cholesteryl 10 Undecenoate and Its Functionalized Derivatives
Chemoenzymatic Synthesis and Esterification Protocols
The formation of the ester linkage between cholesterol and 10-undecenoic acid is a critical step in the synthesis of cholesteryl 10-undecenoate. Both chemical and enzymatic methods have been developed to achieve this transformation, each with distinct advantages.
Direct Esterification Approaches with Undecenoic Acid and Cholesterol
Direct esterification represents a straightforward and common method for synthesizing this compound. This typically involves the reaction of cholesterol with 10-undecenoic acid in the presence of a coupling agent and a catalyst. A prevalent method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as the coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as the catalyst in a solvent like dichloromethane (B109758). malariaworld.org The reaction proceeds at room temperature, and the resulting this compound can be purified using silica (B1680970) gel chromatography. malariaworld.org
Alternative direct esterification methods can also be employed, often exploring different catalysts or reaction conditions to optimize yield and purity. chemicalbook.comsemanticscholar.org The choice of method often depends on the desired scale of the reaction and the required purity of the final product.
Organocatalytic Synthesis Routes utilizing Triphenylphosphine-Sulfur Trioxide Adducts
A more recent and efficient approach to the synthesis of this compound involves the use of a triphenylphosphine-sulfur trioxide (Ph3P•SO3) adduct as an organocatalyst. uludag.edu.tr This method offers a simple and effective route for the esterification of cholesterol with 10-undecenoic acid. uludag.edu.tr The use of this versatile organocatalyst can lead to high yields and simplified purification procedures compared to some traditional methods. uludag.edu.tr
Graft Copolymerization Techniques for this compound Integration
The terminal double bond in this compound provides a reactive handle for its incorporation into larger polymer structures through graft copolymerization. This technique allows for the creation of materials that combine the properties of the polymer backbone with the unique characteristics of the cholesterol moiety.
Hydrosilylation Reactions in Polysiloxane Architectures
Hydrosilylation is a powerful and widely used reaction for grafting molecules onto polysiloxane backbones. researchgate.netmdpi.com In this process, the terminal alkene of this compound reacts with a silicon-hydride (Si-H) group on a polysiloxane chain in the presence of a platinum-based catalyst, such as Karstedt's catalyst. nih.gov This results in a stable silicon-carbon bond, effectively grafting the cholesteryl moiety onto the polysiloxane. nih.gov The properties of the resulting graft copolymer, such as its thermal and mechanical characteristics, can be tuned by controlling the grafting density and the nature of the polysiloxane backbone. nih.gov
| Reactant 1 | Reactant 2 | Reaction Type | Catalyst | Resulting Linkage |
| This compound | Polysiloxane with Si-H groups | Hydrosilylation | Platinum-based (e.g., Karstedt's catalyst) | Silicon-carbon bond |
Conjugation Strategies for this compound Derivatives
The functionalization of this compound extends its utility, particularly in the field of biomaterials and drug delivery. By conjugating other molecules to the undecenoate chain, novel structures with specific biological activities or targeting capabilities can be created.
Synthesis of Cholesterol-Undecenoate-Glucose Conjugates
A notable example of a functionalized derivative is the cholesterol-undecenoate-glucose conjugate. malariaworld.orgresearchgate.netmedchemexpress.comcaymanchem.commdpi.com This conjugate is synthesized by first reacting 11-bromo-undecanoic acid with cholesterol, followed by conjugation with a glucose moiety. malariaworld.org The synthesis can be challenging due to the multiple hydroxyl groups on the glucose molecule, which can complicate purification. malariaworld.org
These conjugates have been investigated for their potential in creating brain-targeted liposomes. malariaworld.orgcaymanchem.commdpi.com The rationale is that the glucose moiety can be recognized by glucose transporter 1 (GLUT1) on the blood-brain barrier, facilitating the transport of the liposomes into the brain. caymanchem.commdpi.com Molecular dynamics simulations have suggested that the glucose part of the conjugate orients towards the outside of a phospholipid bilayer, making it accessible for recognition by transporters. malariaworld.org
| Component 1 | Component 2 | Component 3 | Resulting Conjugate | Potential Application |
| Cholesterol | 10-Undecenoic acid derivative | Glucose | Cholesterol-undecenoate-glucose conjugate | Brain-targeted drug delivery |
Preparation of Cholesteryl Lactate-Fatty Acid Conjugates
A notable advancement in the functionalization of cholesterol involves the synthesis of novel cholesteryl lactate-fatty acid conjugates. ijpsr.com This methodology creates a library of new cholesterol-based compounds by first introducing a lactate (B86563) spacer, which is then coupled with various fatty acids. ijpsr.comresearchgate.net
The synthesis is a two-step process. The first step involves the esterification of cholesterol with lactic acid. ijpsr.com This reaction is catalyzed by p-Toluenesulfonic acid (PTSA) in dichloromethane (DCM) under reflux conditions, with a drop of concentrated sulfuric acid added near the end to ensure the reaction goes to completion. ijpsr.com The resulting intermediate, cholesteryl lactate, is then purified using silica gel column chromatography. ijpsr.com The isolated yield of pure cholesteryl lactate is reported to be 95%. ijpsr.com
In the second step, the hydroxyl group of the cholesteryl lactate intermediate is coupled with the carboxylic acid group of a fatty acid. ijpsr.com This esterification is achieved using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. ijpsr.com A variety of fatty acids have been successfully conjugated using this method, including saturated fatty acids (C10-C18), as well as unsaturated and functionalized fatty acids like 10-undecenoic acid, oleic acid, ricinoleic acid, and 11-bromoundecanoic acid. ijpsr.comresearchgate.net The final cholesteryl lactate-fatty acid conjugates are purified by silica gel column chromatography. ijpsr.com
The synthesized conjugates were characterized using spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, ESI-MS, and HRMS. ijpsr.comresearchgate.net
Table 1: Examples of Synthesized Cholesteryl Lactate-Fatty Acid Conjugates
| Fatty Acid Moiety | Resulting Conjugate Type | Reference |
| Saturated Fatty Acids (C10-C18) | Saturated Conjugate | ijpsr.com, researchgate.net |
| 10-Undecenoic Acid | Unsaturated Conjugate | ijpsr.com, researchgate.net |
| Oleic Acid | Unsaturated Conjugate | ijpsr.com, researchgate.net |
| Ricinoleic Acid | Hydroxyl-functionalized Conjugate | ijpsr.com, researchgate.net |
| 11-Bromoundecanoic Acid | Bromo-functionalized Conjugate | ijpsr.com, researchgate.net |
Exploration of Activated Ester Intermediates in Conjugation Reactions
The use of activated ester intermediates represents a sophisticated and controllable strategy for conjugating molecules to cholesterol. preprints.org This approach avoids the direct use of highly reactive and unstable precursors, such as cholesteryl chloroformate, which can lead to side reactions and handling difficulties. preprints.org By converting the cholesterol precursor into a more stable, yet sufficiently reactive, activated ester, the subsequent conjugation reaction proceeds more cleanly and efficiently. preprints.org
A prime example of this methodology is the synthesis of a cholesterol-doxorubicin (Chol-DOX) conjugate using cholesteryl-4-nitrophenolate as a stable and manageable activated ester. preprints.org The synthesis involves two main steps. First, cholesteryl chloroformate is reacted with 4-nitrophenol (B140041) in the presence of triethylamine (B128534) (TEA) as both a catalyst and a scavenger for the released HCl. preprints.org This reaction produces the cholesteryl-4-nitrophenolate intermediate, which was purified via silica gel flash column chromatography with a reported yield of 71.2%. preprints.org
In the second step, the purified activated ester is coupled with the free amine group of doxorubicin (B1662922) (DOX). preprints.org This aminolysis reaction is conducted in a mixture of methanol (B129727) and chloroform, again using TEA as a base. preprints.org The final Chol-DOX conjugate was obtained as a dark red solid with a yield of 68.3% after purification. preprints.org The use of the cholesteryl-4-nitrophenolate intermediate provides greater storage stability and more controlled reactivity compared to direct conjugation methods. preprints.org
Other activated esters, such as N-hydroxysuccinimide (NHS) esters, have also been employed in the synthesis of cholesterol conjugates, highlighting the versatility of this strategy. mdpi.com For instance, a Chol-PEG2000-triphenylphosphine conjugate was synthesized through the reaction of an amine-terminated cholesterol-PEG derivative with a 3-diphenylphosphino-4-methoxycarbonylbenzoic acid N-hydroxysuccinimide (NHS) active ester. mdpi.com
Table 2: Synthesis Yields using Cholesteryl-4-nitrophenolate Intermediate
| Reaction Step | Product | Yield (%) | Reference |
| Activation | Cholesteryl-4-nitrophenolate | 71.2 | preprints.org |
| Conjugation | Cholesterol-Doxorubicin (Chol-DOX) | 68.3 | preprints.org |
Chromatographic Science: Elucidation of Separation Mechanisms and Applications of Cholesteryl 10 Undecenoate Bonded Phases
Design and Characterization of Cholesteryl 10-undecenoate Stationary Phases
The unique separation capabilities of this compound bonded phases in high-performance liquid chromatography (HPLC) stem from their specific design and the resulting chemical and physical properties of the stationary phase. This section details the synthesis of these phases through silica (B1680970) hydride modification and the profound impact of the bonded structure on chromatographic performance.
Silica Hydride Surface Modification and Bonded Phase Formation
The foundation for creating this compound stationary phases lies in the modification of the silica support material. mdpi.comnih.govoup.com Unlike traditional silica gels where the surface is populated with polar silanol (B1196071) groups (Si-OH), this method utilizes a silica hydride (Si-H) surface. mdpi.comoup.compreprints.org This alteration is significant, as it replaces the highly polar silanol surface with a less polar, more hydrophobic hydride surface. mdpi.comoup.com Approximately 95% of the surface silanols are converted to silicon-hydride groups, a transformation that fundamentally changes the support's properties. oup.comresearchgate.net
The this compound moiety is then chemically bonded to this silica hydride surface. tandfonline.com This is typically achieved through a hydrosilation reaction, where the terminal olefin group of the this compound molecule reacts with the Si-H groups on the silica surface, forming a stable silicon-carbon bond. mdpi.comtandfonline.com This covalent attachment ensures the durability and longevity of the stationary phase. The use of a long undecenoate spacer arm provides high mobility to the cholesterol molecule, which is a key factor in its separation capabilities.
The successful bonding of the this compound is confirmed through various characterization techniques. These include Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy, Carbon-13 Cross-Polarization Magic Angle Spinning Nuclear Magnetic Resonance (CP-MAS NMR), and Differential Scanning Calorimetry (DSC). tandfonline.com These methods verify the presence of the cholesteryl moiety on the silica surface and provide insights into the structure and thermal stability of the bonded phase. tandfonline.comresearchgate.net
Influence of Bonded Phase Structure on Chromatographic Performance
The distinct structure of the this compound bonded phase directly translates to its unique chromatographic performance, particularly its ability to perform molecular shape recognition. researchgate.netnih.gov The rigid and planar nature of the cholesterol molecule, combined with the flexible spacer, creates a highly ordered structure on the silica surface. researchgate.netresearchgate.net This ordered arrangement is crucial for the separation of structurally similar compounds, such as geometric isomers and polycyclic aromatic hydrocarbons (PAHs). researchgate.net
The liquid crystal properties of the cholesteryl moiety contribute significantly to this ordered structure. tandfonline.comresearchgate.net Variable temperature studies have shown that the bonded phase can undergo structural changes, which can be harnessed to control selectivity. capes.gov.br The performance of these columns is also influenced by the density of the bonded ligands and the length of the linkage, which affect retention and selectivity. researchgate.net
This unique stationary phase can operate in both reversed-phase and aqueous normal-phase (ANP) modes. mdpi.comcapes.gov.br In reversed-phase chromatography, separations are based on hydrophobicity. etsu.edu In ANP, which is a hallmark of silica hydride-based phases, polar compounds can be retained and separated using mobile phases with high organic content. mdpi.comhplc.eu This dual-mode capability makes this compound phases highly versatile for a wide range of applications. mdpi.comcapes.gov.br
Retention Mechanism Studies on this compound Phases
The retention of analytes on this compound stationary phases is a complex process governed by a combination of interactions. These phases exhibit a remarkable ability to discriminate between molecules based on their size, shape, and structural features, setting them apart from conventional reversed-phase materials.
Molecular Shape Recognition and Planarity Dependency in Analyte Interactions
A key feature of this compound phases is their strong capability for molecular shape recognition. researchgate.net This selectivity arises from the highly ordered, liquid-crystal-like structure of the bonded cholesteryl groups. researchgate.nettandfonline.com This organized arrangement allows the stationary phase to differentiate between analytes based on subtle differences in their three-dimensional structure, particularly their planarity. researchgate.net
The separation of polycyclic aromatic hydrocarbons (PAHs) serves as a classic example of this shape recognition ability. researchgate.netcapes.gov.br Planar PAHs can intercalate more effectively into the ordered cholesteryl phase, leading to stronger retention compared to non-planar isomers of similar hydrophobicity. researchgate.net The length-to-breadth ratio (L/B) of a molecule is a useful parameter for predicting its retention on such shape-selective phases. mdpi.com Generally, more elongated and planar molecules exhibit greater retention. researchgate.net This planarity-dependent interaction is a significant advantage for separating complex mixtures of isomers that would co-elute on traditional stationary phases. nih.gov
Structural Selectivity and Solute-Stationary Phase Interactions
Beyond general shape recognition, this compound phases demonstrate a high degree of structural selectivity. researchgate.netresearchgate.net The retention mechanism is not solely based on hydrophobic interactions, but also involves a combination of other forces, including π-π interactions, dipole-dipole interactions, and hydrogen bonding possibilities. researchgate.netoup.com The cholesterol molecule itself contains a double bond and an ester linkage, providing sites for specific interactions with analyte molecules. researchgate.net
This multi-modal interaction capability allows for the separation of a wide variety of compounds, including steroid hormones, benzodiazepines, and other pharmaceuticals. researchgate.netmtc-usa.com The presence of different polar groups within the bonded phase structure can significantly influence solvation processes and, consequently, the retention and selectivity for different analytes. researchgate.net The unique selectivity of the cholesteryl phase is attributed to its ability to recognize specific structures within molecules and discriminate between derivatives with minor structural modifications. researchgate.net
Comparison of Retention Behavior with Octadecyl Silica (ODS) Phases
When compared to conventional octadecyl silica (ODS or C18) phases, this compound phases exhibit distinctly different retention behavior. researchgate.netnih.gov While ODS phases primarily separate analytes based on hydrophobicity, the cholesteryl phase demonstrates enhanced selectivity for structurally similar compounds. researchgate.netkumamoto-u.ac.jp
For instance, in the separation of PAHs, the elution order on a cholesteryl phase is often different from that on an ODS phase, reflecting the cholesteryl phase's ability to recognize molecular shape and planarity. researchgate.netmdpi.com While a polymeric C18 phase can show some shape selectivity, the cholesteryl phase typically provides superior resolution for geometric isomers. tandfonline.commdpi.com
The hydrophobicity of cholesteric columns is generally comparable to that of ODS materials. nih.gov However, the key difference lies in the enhanced structural selectivity of the cholesteryl phase. researchgate.net This is particularly evident in the separation of complex mixtures where ODS phases may fail to provide adequate resolution. The unique retention characteristics of the cholesteryl phase are attributed to the combined effects of its rigid steroidal structure, the flexible spacer arm, and the potential for multiple types of solute-stationary phase interactions. researchgate.net
Below is a table summarizing the general comparison between this compound and ODS phases:
| Feature | This compound Phase | Octadecyl Silica (ODS) Phase |
| Primary Separation Mechanism | Molecular Shape Recognition, Hydrophobicity, Multiple Interactions | Hydrophobicity |
| Selectivity | High for structural isomers and planar molecules. researchgate.netresearchgate.net | Primarily based on hydrophobicity, with some shape selectivity in polymeric phases. kumamoto-u.ac.jp |
| Stationary Phase Structure | Ordered, liquid-crystal-like. researchgate.nettandfonline.com | Less ordered alkyl chains. |
| Interactions | Hydrophobic, π-π, dipole-dipole. researchgate.netresearchgate.net | Predominantly hydrophobic interactions. |
| Typical Applications | Separation of geometric isomers, PAHs, steroids, complex mixtures. researchgate.netcapes.gov.brresearchgate.net | General reversed-phase applications. kumamoto-u.ac.jp |
Investigation of Column Selectivity under Variable Temperature Conditions
The selectivity of a chromatographic column is a critical parameter that dictates its ability to distinguish between different analytes. In the context of this compound bonded phases, temperature plays a pivotal role in modulating this selectivity. Studies have shown that variations in temperature can induce significant structural changes in the bonded cholesteryl moiety. researchgate.netcapes.gov.br These alterations in the stationary phase architecture directly impact its interaction with analytes, thereby offering a mechanism to control and optimize separation selectivity. researchgate.netcapes.gov.br
For instance, van't Hoff plots, which correlate the logarithm of the retention factor (k) with the inverse of the absolute temperature (1/T), have been employed to understand the retention mechanisms on these phases. Linear van't Hoff plots observed for this compound phases suggest that a single retention mechanism is dominant within a given mobile phase composition range, both in highly organic (hydrophilic interaction liquid chromatography - HILIC) and highly aqueous (reversed-phase - RP) conditions. researchgate.net This predictability is advantageous for method development.
The influence of temperature is not merely a general trend of decreasing retention times with increasing temperature. researchgate.net More importantly, the differential effect of temperature on the retention of various analytes can be harnessed to improve resolution. By carefully controlling the column temperature, chromatographers can fine-tune the separation of closely eluting compounds, a feature that is particularly valuable for complex samples. capes.gov.br
Effects of Electric Fields on Gas Chromatographic Properties of Cholesteric Liquid Crystal Stationary Phases
The application of an external electric field across a cholesteric liquid crystal stationary phase, such as this compound, introduces another dimension of control over gas chromatographic separations. Research has demonstrated that a static electric field can lead to several observable effects on the resulting chromatogram. osti.govtandfonline.com
One of the primary effects is an increase in the apparent capacity ratio, which is a measure of the time a solute spends in the stationary phase relative to the mobile phase. tandfonline.com This suggests that the electric field enhances the interaction between the solute and the liquid crystalline stationary phase. Furthermore, the application of an electric field has been observed to produce more Gaussian-shaped peaks, indicating an improvement in the efficiency of the separation process. tandfonline.com
A peculiar phenomenon known as "peak-fronting" has also been reported, where a small step appears on the front of the chromatographic peak. osti.govtandfonline.com This effect has been found to be dependent on both the nature of the carrier gas and the strength of the applied electric field. tandfonline.com One proposed explanation for this is the fragmentation of the solute or the stationary phase by carrier gas molecules in metastable excited states. tandfonline.com
Hysteresis effects have also been noted, where the liquid crystal stationary phase may take a considerable amount of time, even hours, to return to its original state after the electric field is removed. tandfonline.com This indicates that the electric field induces a significant and somewhat persistent change in the molecular orientation of the cholesteric liquid crystal. These findings, observed with this compound among other cholesteryl esters, suggest a general behavior for cholesteric liquid crystal phases under the influence of an electric field. osti.govtandfonline.com
Advanced Separation Applications in Analytical Chemistry
The unique properties of this compound bonded phases have led to their successful application in various challenging separation problems in analytical chemistry.
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and toxicological concern. jascoinc.comnih.gov Their separation is often challenging due to the structural similarity of many isomers. This compound bonded phases have demonstrated a remarkable capability for the shape-selective separation of PAHs. capes.gov.brresearchgate.net
The retention behavior of PAHs on these phases is primarily influenced by the planarity of the molecules and the ordered structure of the bonded phase. researchgate.net The liquid crystalline nature of the cholesteryl moiety provides a molecularly ordered environment that can differentiate between PAHs based on their size and shape. The planarity recognition capability of this compound bonded phases for large PAHs has been found to be comparable to that of well-established monomeric octadecylsilane (B103800) (ODS) phases. researchgate.net This makes them a valuable alternative for the analysis of complex PAH mixtures.
Table 1: Examples of Polycyclic Aromatic Hydrocarbons
| Compound Name |
| Naphthalene |
| Acenaphthene |
| Fluorene |
| Phenanthrene |
| Anthracene |
| Fluoranthene |
| Pyrene |
| Benzo[a]anthracene |
| Chrysene |
| Benzo[b]fluoranthene |
| Benzo[k]fluoranthene |
| Benzo[a]pyrene |
| Dibenzo[a,h]anthracene |
| Benzo[g,h,i]perylene |
| Indeno[1,2,3-cd]pyrene |
| This table lists some common PAHs that can be separated using advanced chromatographic techniques. |
Benzodiazepines are a class of psychoactive drugs that are widely prescribed and also have forensic and toxicological significance. researchgate.netsouthernforensic.org The separation of benzodiazepine (B76468) analogues is crucial for their identification and quantification in various matrices. This compound bonded phases have proven to be highly effective for this purpose in both microcolumn liquid chromatography (µLC) and capillary electrochromatography (CEC). researchgate.netresearchgate.net
In µLC, the elution order of benzodiazepines on a cholesteryl phase is notably different from that on a conventional ODS phase, which is primarily driven by hydrophobicity. researchgate.netresearchgate.net This suggests that the retention mechanism on the cholesteryl phase is based on its ability to recognize specific structural features of the benzodiazepine molecules. researchgate.netresearchgate.net This unique selectivity is advantageous for resolving complex mixtures of these compounds.
In CEC, a hybrid technique that combines the principles of liquid chromatography and capillary electrophoresis, cholesteryl-modified capillaries have also been successfully employed for benzodiazepine separations. researchgate.netscielo.org.mx A comparison of packed capillary CEC, open-tubular CEC, and µLC using a cholesteryl silica bonded phase revealed that packed column CEC offers better resolution and faster analysis times than µLC for benzodiazepines, while maintaining similar selectivity. researchgate.net
Table 2: Examples of Benzodiazepine Analogues
| Compound Name |
| Diazepam |
| Flunitrazepam |
| Oxazepam |
| Lorazepam |
| Nitrazepam |
| Nimetazepam |
| This table lists some common benzodiazepines that can be analyzed using this compound bonded phases. |
Steroid hormones are a large and diverse class of bioactive molecules that play critical roles in physiology. bioline.org.br Their analysis is important in clinical diagnostics, sports doping control, and food safety. chrom-china.comusgs.gov The structural similarity among different steroid hormones poses a significant analytical challenge.
Cholesteryl-bonded stationary phases are well-suited for the separation of steroid hormones due to the inherent structural similarity between the stationary phase and the analytes. The "like-dissolves-like" principle suggests that the cholesterol-based stationary phase can exhibit strong shape selectivity towards steroid molecules. This allows for the effective resolution of closely related steroid hormones that may be difficult to separate on more conventional phases.
The versatility of this compound bonded phases extends to a broader range of pharmaceutical and biomolecule separations. sjsu.edumdpi.com The intermediate hydrophobic/hydrophilic character of the bonded cholesterol material allows these stationary phases to be used in both reversed-phase and normal-phase modes of liquid chromatography. capes.gov.br This flexibility is highly desirable in pharmaceutical analysis, where compounds with a wide range of polarities are encountered.
Furthermore, these phases have shown interesting selectivity for the structural isomers of some antibiotics. capes.gov.br The ability to separate enantiomers, which are mirror-image isomers of chiral drugs, has also been reported under reversed-phase conditions. capes.gov.br This suggests that the cholesterol-based material can act as a chiral stationary phase with a broad range of applicability, a significant innovation in the field of pharmaceutical separations. The development of these phases on silica hydride surfaces has also contributed to their unique selectivities compared to traditional ODS phases. dicp.ac.cn
Liquid Crystalline Phenomena: Cholesteric Mesophases and Structural Determinants of Cholesteryl 10 Undecenoate Systems
Mesophase Behavior and Thermal Transitions of Cholesteryl Esters
The transition between different states of matter in cholesteryl esters is a complex process influenced by temperature and molecular structure. These compounds can exist in multiple solid forms (polymorphism) and transition through one or more liquid crystalline phases (mesomorphism) before becoming an isotropic liquid. tandfonline.com
Odd-Even Effects in Homologous Cholesteryl Ester Series
In homologous series of cholesteryl esters, where the length of the aliphatic acid chain is systematically varied, a distinct "odd-even" effect is observed in the transition temperatures. researchgate.net This phenomenon describes the alternating behavior of properties, such as the isotropic-nematic transition temperature, as the number of carbon atoms in the alkyl chain of the ester alternates between odd and even. researchgate.netaip.org
Crystal Polymorphism and Mesomorphism Interrelationships
Many cholesteryl esters exhibit polymorphism, meaning they can crystallize into more than one solid form, each with a different molecular packing in the crystal lattice. tandfonline.com The specific crystalline form can be influenced by the method of preparation, such as crystallization from a solution versus cooling from a melt. tandfonline.comtandfonline.com These different solid forms will exhibit distinct physical properties, including different transition temperatures to the mesophase. tandfonline.com
The relationship between the solid crystalline state and the subsequent liquid crystalline phases is a key area of study. Techniques like differential scanning calorimetry (DSC) and X-ray powder diffractometry are used to identify the various phase transitions and structural differences between polymorphs. tandfonline.comtandfonline.com For instance, studies on various cholesteryl esters have shown that the solid phase obtained from a melt is structurally different from that grown from a solution. tandfonline.com Upon heating, these different solid forms transition into a cholesteric mesophase at specific temperatures before finally clearing into an isotropic liquid. tandfonline.com
Formation and Characterization of Cholesteric Liquid Crystal Systems
Cholesteryl 10-undecenoate and similar cholesteryl derivatives are key components in the formation of various complex liquid crystalline systems, including ionomers and polymers. These systems exhibit unique and often highly ordered mesophases.
Liquid Crystalline Ionomers with Pendant Cholesteryl Pyridinium (B92312) Salt Mesogens
Novel chiral liquid-crystalline (LC) ionomers have been synthesized using this compound. rsc.orgrsc.org In a typical synthesis, a bromo-polysiloxane is created through a hydrosilylation reaction involving polymethylhydrogenosiloxane, this compound, and 4-bromobut-1-ene. rsc.orgrsc.orgresearchgate.net These bromo-polysiloxanes, which display a smectic A (SA) mesophase, are then reacted with a pyridyl-containing LC monomer, such as cholesteryl isonicotinate, to form LC ionomers with pendant cholesteryl pyridinium salt mesogens. rsc.orgrsc.org
These ionomers exhibit different mesophase behavior compared to their bromo-polysiloxane precursors. Upon heating, they typically show a chiral smectic C (SC) phase, and upon cooling, they exhibit both SA and SC phases. rsc.orgrsc.org The formation of the S*C phase is attributed to the rearrangement of smectic layers due to electrostatic attraction and the aggregation of the cholesteryl pyridinium salt mesogens. rsc.orgrsc.orgresearchgate.net The properties of these ionomers, including glass transition temperature and mesophase-isotropic phase transition temperature, can be tuned by changing the counterion (e.g., Br⁻, BF₄⁻, PF₆⁻, Tf₂N⁻). rsc.orgrsc.org
Table 1: Phase Behavior of Pyridinium-Containing LCIs rsc.org
| Homologous Anion Series | Effect of Increasing Cholesteryl Pyridinium Cations |
| Glass Transition Temperature (Tg) | Slight decrease |
| Mesophase–Isotropic Phase Transition Temperature (Ti) | Slight decrease |
| Enthalpy Changes of Mesophase–Isotropic Phase Transition | No regular pattern |
Dimeric and Polymeric Cholesteryl Liquid Crystals Exhibiting Chiral Smectic and Twist Grain Boundary Phases
Dimeric and polymeric liquid crystals incorporating cholesteryl groups are known to form highly complex and ordered mesophases, including chiral smectic phases and twist grain boundary (TGB) phases. tandfonline.comresearchgate.netresearchgate.net The TGB phase is a particularly fascinating and frustrated liquid crystal structure that shares analogies with the Abrikosov vortex lattice phase in type-II superconductors. nih.gov
The formation of these phases is highly dependent on the molecular architecture, specifically the length and parity of the flexible spacer connecting the mesogenic units and the length of the terminal tails. tandfonline.comresearchgate.net For example, in a series of dimeric liquid crystals containing a cholesteryl group, multiple mesophases such as chiral smectic C (SmC), smectic A (SmA), twist grain boundary A (TGBA), and chiral nematic (N) phases have been observed. tandfonline.com In some cases, even a re-entrant N* phase has been identified. researchgate.net
The stability and thermal range of these phases can be significant. For instance, a chiral dimer derived from cholesterol has been shown to exhibit a TGBC* phase (a TGB phase with smectic C* blocks) over an exceptionally wide temperature range of approximately 170 °C. nih.govacs.org The odd-even parity of the spacer in dimeric systems can also play a crucial role, with odd-numbered dimers being more prone to forming TGB phases. researchgate.net
Molecular Organization and Ordering in Cholesteric Phases
The defining characteristic of the cholesteric phase is its helical structure. google.com The elongated molecules are arranged in layers with their long axes parallel, similar to the nematic phase. However, the direction of this alignment twists slightly from one layer to the next, forming a screw-like, helical arrangement. google.com This periodic structure is responsible for the unique optical properties of cholesteric liquid crystals, such as their ability to selectively reflect light of a specific wavelength, which is roughly equal to the pitch of the helix. google.com
In the more ordered smectic phase, molecules are arranged in well-defined layers. jci.org The molecular organization within these layers can be further characterized. For instance, in the smectic phase of cholesteryl esters, the molecules are typically in an extended conformation and organized into layers. pnas.org The packing within these layers can resemble a monolayer structure. nih.gov
Studies using techniques like ¹³C magic angle spinning NMR have provided detailed insights into the molecular organization and dynamics. nih.gov In the crystalline state, different packing arrangements (monolayer vs. bilayer) can be distinguished by the number of resonance signals for certain carbon atoms. nih.gov Upon transitioning to the liquid crystalline phase, increased molecular motion averages out these differences. nih.gov The smectic and cholesteric phases can also be distinguished by the broader signals for certain carbons (like the carbonyl, C5, and C6) in the cholesteric phase compared to the smectic phase, indicating a difference in the local molecular environment and dynamics. nih.gov
Supramolecular Chemistry: Self Assembly and Nanostructure Engineering with Cholesteryl 10 Undecenoate
Principles of Cholesteryl Ester Self-Assembly into Ordered Architectures
The self-assembly of cholesteryl esters is fundamentally driven by the energetic favorability of arranging their distinct molecular components—the bulky, rigid cholesterol moiety and the linear, flexible acyl chain—into ordered structures. niagara.edu This process is particularly evident at interfaces, such as the boundary between air and water, where these molecules can organize to minimize unfavorable interactions and maximize stabilizing forces like van der Waals interactions.
Formation of Crystalline Bilayer Films at Air-Water Interfaces
Insoluble amphiphilic molecules, when introduced to an air-water interface, can form monomolecularly thin films known as Langmuir films. nanoscience.combiolinscientific.com The behavior of cholesteryl esters in these films is dictated by the interplay between their hydrophobic and hydrophilic parts, leading to specific orientations at the interface. biolinscientific.com For many long-chain cholesteryl esters, there is a significant mismatch between the cross-sectional area of the rigid cholesterol group (approximately 40 Ų) and the attached hydrocarbon chain (approximately 20 Ų). acs.orgacs.org This structural disparity prevents the formation of a simple, stable monolayer and instead drives the spontaneous self-assembly of the molecules into more complex, ordered structures.
Research has shown that long-chain cholesteryl esters, such as cholesteryl tridecanoate, palmitate, and stearate, spontaneously form crystalline bilayer films on the surface of water. acs.orgacs.org These films are not simply two layers stacked; they are highly ordered, with the unit cell parameters of the bilayers at the water surface closely matching those of their three-dimensional bulk crystals. acs.org While specific studies on Cholesteryl 10-undecenoate are less common, its behavior can be inferred from its homologs. Studies on cholesteryl nonanoate (B1231133) (9-carbon chain) and cholesteryl laurate (12-carbon chain) demonstrate the formation of a fluidic bilayer phase at the air-water interface. nih.govnih.gov Notably, the fluidic bilayer of cholesteryl laurate is found to be unstable, rapidly transitioning into a more ordered crystalline bilayer phase. nih.govnih.gov Given that this compound possesses an 11-carbon chain (with a terminal double bond), it is expected to exhibit similar behavior, likely forming a crystalline bilayer structure at the air-water interface.
Molecular Packing and Interdigitation Phenomena in Cholesteryl Ester Assemblies
The molecular arrangement within these self-assembled structures is critical to their stability and properties. The packing of cholesteryl esters in the bulk phase is often described by Craven's model, which can be extended to understand their organization at interfaces. nih.govnih.gov This model correlates the length of the ester's acyl chain with the resulting packing structure. nih.gov According to the model, esters with shorter chains (up to octanoate) exhibit a monolayer packing, while those with chains from nonanoate to laurate adopt a different monolayer arrangement (m-ii). nih.gov Cholesteryl esters with chains of 13 carbons (tridecanoate) or more form a distinct crystalline bilayer packing. nih.gov
The key phenomenon driving the formation of these bilayers is interdigitation. acs.org Due to the aforementioned cross-sectional area mismatch, the molecules arrange in an interdigitated fashion where the acyl chains of one layer of molecules penetrate the layer of opposing molecules. acs.orgacs.org This arrangement allows for more efficient packing and stronger cohesive contact between the molecules, compensating for the voids that would otherwise be created by the bulky cholesterol heads. acs.org The study of cholesteryl laurate (12-carbon chain) is particularly relevant; while Craven's model predicts a monolayer packing for it in the bulk, at the air-water interface it transforms into a crystalline bilayer, a structure characteristic of its longer-chain homologs. nih.gov This suggests that the interfacial environment promotes the more stable, interdigitated bilayer structure. The self-assembly at the liquid-solid interface is thus governed by a balance of interactions: those between sterol rings, between the alkyl chains, and between the alkyl chains and the substrate. nih.gov
Design and Fabrication of Cholesteryl Ester-Based Vesicular Systems
Beyond two-dimensional films, cholesteryl esters can be engineered to form three-dimensional, enclosed vesicular structures in aqueous environments. These novel systems leverage the inherent self-assembly properties of the esters to create stable, functional nanoparticles.
Cholestosome Development and Formulation Methodologies
A significant development in this area is the creation of the "cholestosome," a novel vesicular delivery system composed exclusively of cholesteryl esters. niagara.eduresearchgate.net Unlike traditional liposomes, which rely on charged phospholipids (B1166683), cholestosomes are formed from neutral cholesteryl ester molecules. niagara.edu This fundamental difference in composition necessitates a specific formulation process that inputs energy to facilitate vesicle formation. niagara.eduresearchgate.net
The most common method for preparing cholestosomes is a modified reverse phase evaporation technique. niagara.edudntb.gov.ua The process involves the following steps:
Dissolution: One or more types of cholesteryl esters are dissolved in a suitable organic solvent. niagara.edu Often, pairs of esters with different chain lengths are used to optimize molecular packing. niagara.edu
Solvent Evaporation: The organic solvent is removed under vacuum, leaving a thin film of the cholesteryl esters on the wall of the flask. niagara.edu
Hydration and Sonication: An aqueous solution is added to the flask, and the mixture is subjected to sonication, often in a temperature-controlled water bath. niagara.eduresearchgate.net The energy from sonication induces the ester film to self-assemble into enclosed bilayer vesicles, or cholestosomes. niagara.edu
The resulting vesicles typically range in size from 250 to 3000 nm. niagara.edu A wide variety of molecules can be encapsulated within the aqueous core of these cholestosomes during their formation. researchgate.net
Structural Integrity of Cholestosome Assemblies
A primary advantage of cholestosomes over conventional liposomes is their exceptional structural integrity and stability. niagara.edu This robustness is a direct result of their unique composition, being made entirely of neutral cholesteryl esters which pack tightly into a stable bilayer. niagara.edu
Key stability features of cholestosomes include:
pH Resistance: They are remarkably resistant to degradation across a wide pH range, remaining stable in environments from pH 2 to 10. niagara.eduresearchgate.netgoogle.com This is a significant improvement over liposomes, which are often unstable in acidic or alkaline conditions.
Long-Term Storage: Cholestosomes have demonstrated excellent storage stability, maintaining their structural integrity and retaining their encapsulated cargo for at least 9 months when stored at 4°C. niagara.eduresearchgate.net
Resistance to Biological Factors: The cholesteryl ester structure is impervious to degradation by bile salts, a major challenge for many oral delivery systems. niagara.eduresearchgate.netdntb.gov.ua
These properties make cholestosomes a highly durable and reliable vesicular system.
Table 1: Comparative Properties of Cholestosomes and Liposomes
| Feature | Cholestosomes | Liposomes |
|---|---|---|
| Composition | Exclusively neutral cholesteryl esters niagara.edu | Primarily phospholipids (often charged) niagara.edu |
| pH Stability | Stable over a wide range (pH 2-10) niagara.edugoogle.com | Prone to hydrolysis and instability outside of a neutral pH range |
| Storage Stability | High; stable for over 9 months at 4°C niagara.eduresearchgate.net | Variable; often prone to aggregation, fusion, and leakage over time |
| Bile Salt Resistance | Resistant to degradation niagara.eduresearchgate.net | Susceptible to disruption by bile salts |
| Surface Charge | Neutral google.com | Can be neutral, anionic, or cationic depending on lipid composition |
Hierarchical Self-Organization in Hybrid Cholesteryl Systems
The principles of self-assembly can be extended to create more complex, hierarchically organized structures by combining this compound with other molecular components. These hybrid systems allow for the fine-tuning of nanostructure properties by introducing new intermolecular interactions.
The formation of such hybrid systems can be achieved by co-assembling cholesteryl esters with other lipids, polymers, or specifically designed small molecules. acs.org An elegant example of this is the use of "tailor-made" additives to control the interdigitation of cholesteryl ester films at the air-water interface. acs.org By introducing long-chain alcohols or acids into the system, it is possible to fill the voids in the chain region of the cholesteryl ester layer that arise from the structural mismatch. acs.org This intercalation of the additive molecule between the ester chains effectively inhibits the formation of an interdigitated bilayer, resulting instead in a stable, mixed 1:1 monolayer. acs.org
Furthermore, hybrid membranes incorporating cholesteryl esters and amphiphilic block copolymers or other lipids like phospholipids represent another avenue for hierarchical organization. acs.org Studies on mixed monolayers of polymers like poly([R]-3-hydroxy-10-undecenoate) and phospholipids have shown that the interactions between the different components can be controlled to modulate the phase behavior of the film. researchgate.net In these systems, this compound would act as a crucial structural component, where its rigid sterol core and flexible, functionalized chain would influence the packing, fluidity, and domain formation within the hybrid assembly.
Interactions with Phospholipids and Polyhydroxyalkanoates in Monolayers
The behavior of this compound in two-dimensional systems, such as monolayers at an air-water interface, provides fundamental insights into its interactions with key biological and biocompatible molecules.
Studies on mixed monolayers reveal that cholesterol and its esters generally exhibit attractive interactions with phospholipids. researchgate.net When mixed with phospholipids like dipalmitoyl phosphatidylcholine (DPPC), cholesterol is known to induce a "condensing effect," reducing the area per molecule and increasing the packing and ordering of the lipid acyl chains. nih.govaps.org This leads to the formation of a liquid-ordered (LO) phase, which is more rigid than the liquid-disordered (Ld) phase but maintains lateral mobility. aps.orgmdpi.com The specific interactions and the resulting monolayer structure are influenced by the phospholipid's nature, such as the saturation of its acyl chains. For instance, interactions are more pronounced with saturated lipids like DPPC compared to unsaturated ones like dioleoyl phosphatidylcholine (DOPC). researchgate.netkit.edu
The undecenoate moiety of this compound suggests a comparison with other polymers bearing similar functional groups, such as poly([R]-3-hydroxy-10-undecenoate) (PHUE), a biodegradable polyester (B1180765) from the polyhydroxyalkanoates (PHAs) family. researchgate.netresearchgate.net Research on PHUE monolayers demonstrates that its interactions with phospholipids are highly dependent on the lipid headgroup. researchgate.net For example, interactions with 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) in a mixed monolayer are reported to be repulsive. researchgate.net In contrast, interactions with phosphatidylethanolamine (B1630911) (DOPE) are attractive, attributed to hydrogen bonds and dipole interactions with the PE headgroup, which lies parallel to the interface. researchgate.net Conversely, repulsive interactions are observed with phosphatidylserine (B164497) (DOPS), highlighting the role of headgroup size and charge. researchgate.net These findings suggest that the undecenoate chain of this compound would similarly mediate specific interactions with phospholipids, influencing miscibility and domain formation within the monolayer.
Table 1: Summary of Intermolecular Interactions in Mixed Monolayers
| Component 1 | Component 2 | Observed Interaction | Reference |
| Cholesterol | Dipalmitoyl phosphatidylcholine (DPPC) | Attractive (Condensing Effect) | researchgate.net, aps.org |
| Cholesterol | Dioleoyl phosphatidylcholine (DOPC) | Attractive | researchgate.net |
| Poly([R]-3-hydroxy-10-undecenoate) (PHUE) | 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Repulsive | researchgate.net |
| Poly([R]-3-hydroxy-10-undecenoate) (PHUE) | Phosphatidylethanolamine (DOPE) | Attractive | researchgate.net |
| Poly([R]-3-hydroxy-10-undecenoate) (PHUE) | Phosphatidylserine (DOPS) | Repulsive | researchgate.net |
Formation of Stable Phospholipid Bilayers with Cholesteryl Conjugates in Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide atomic-level insights into the stabilizing role of cholesterol and its conjugates in phospholipid bilayers, which are fundamental structures of cell membranes and liposomal drug delivery systems. mdpi.comnih.gov These simulations consistently show that incorporating cholesterol into a phospholipid bilayer significantly alters its structural and dynamic properties. nih.gov
One of the primary effects of cholesterol is the ordering of phospholipid acyl chains. nih.gov It reduces the fraction of gauche defects in the chains, leading to a more extended and ordered state. nih.gov This ordering effect is accompanied by a reduction in the lateral area per lipid and a corresponding increase in the bilayer's thickness, a phenomenon known as membrane thickening. mdpi.combiorxiv.org For instance, all-atom MD simulations of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) bilayers show a progressive decrease in the area per lipid (APL) from approximately 60 Ų to 40 Ų as cholesterol concentration increases to 50%, with a corresponding increase in membrane thickness. biorxiv.org
The stability of the bilayer is also enhanced. Cholesterol increases the bending modulus of the membrane, making it more rigid and reducing undulations. nih.gov This stabilization is crucial for the integrity of liposomes used in therapeutic applications. mdpi.combiorxiv.org Furthermore, MD simulations of electroporation show that the presence of cholesterol can delay the formation of water pores through the membrane under an electric field. In models with palmitoyloleoylphosphatidylcholine (POPC), the average time for electroporation increased from 0.45 ns with 0% cholesterol to 1.84 ns with 40% cholesterol, demonstrating a significant stabilizing effect. rsc.org
These simulations, while often using cholesterol itself, provide a robust framework for understanding the behavior of cholesteryl conjugates like this compound. The fundamental interactions—hydrophobic effects, van der Waals forces, and the ability of the rigid sterol ring to restrict chain mobility—are preserved, leading to the formation of more ordered and stable bilayer structures. nih.gov
Table 2: Effect of Cholesterol Concentration on Phospholipid Bilayer Properties (from MD Simulations)
| Phospholipid Model | Cholesterol Content | Average Electroporation Time (tep) | Key Structural Change | Reference |
| POPC | 0% | 0.45 ns | - | rsc.org |
| POPC | 24% | 1.11 ns | Increased stability | rsc.org |
| POPC | 40% | 1.84 ns | Increased stability | rsc.org |
| DSPC (Planar) | 0% | Not Applicable | APL: ~60 Ų | biorxiv.org |
| DSPC (Planar) | 50% | Not Applicable | APL: ~40 Ų, Increased thickness | biorxiv.org |
APL: Area Per Lipid
Bioinspired Supramolecular Liquid Crystals
This compound is a key component in the design of bioinspired supramolecular liquid crystals. Its inherent chirality, derived from the cholesterol backbone, predisposes it to form chiral nematic (N*), or cholesteric, liquid crystal phases. wikipedia.orgnih.gov These materials are characterized by a helical superstructure where the average molecular orientation, or director, twists in a periodic fashion. wikipedia.org This helical arrangement gives rise to unique optical properties, such as the selective reflection of circularly polarized light, a phenomenon observed in nature, for example, in the iridescent shells of some beetles. wikipedia.org
The structure of this compound is ideal for forming liquid crystals. The rigid cholesterol group acts as the mesogenic (liquid-crystal-forming) core, while the flexible 10-undecenoate chain provides fluidity. mdpi.com The combination of these elements allows for the formation of thermotropic liquid crystal phases, which appear and disappear within a specific temperature range. nih.gov
Researchers have utilized molecules like cholest-5en-3-ol(3β)-10-undecenoate to create more complex functional materials. For instance, it has been used in the synthesis of ionic liquid-crystalline polysiloxanes. scispace.com In such systems, the cholesteryl moiety is attached as a side chain to a polymer backbone, combining the self-assembly properties of the liquid crystal with the processability of a polymer. The terminal double bond on the undecenoate chain is particularly valuable, as it allows for covalent linkage into a polymer structure via hydrosilylation or other polymerization reactions. This approach enables the creation of stable, ordered films and elastomers where the helical nanostructure of the cholesteric phase is locked into place, leading to materials with permanent structural color and responsiveness to external stimuli. tue.nl The self-assembly process is driven by non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-organized supramolecular architectures. nih.gov
Nanotechnology and Biomaterials Science: Cholesteryl 10 Undecenoate in Advanced Functional Materials Research
Development of Biomimetic Nanostructures for Biological Mimicry
The creation of nanostructures that mimic biological entities is a cornerstone of advanced materials research. By replicating the form and function of natural particles like lipoproteins, scientists can develop novel systems for diagnostics and therapeutics. Cholesteryl esters are fundamental to these biomimetic designs.
Artificial High-Density Lipoprotein (HDL) Nanostructures
High-density lipoproteins (HDLs) are natural nanoparticles responsible for reverse cholesterol transport and other atheroprotective functions. mdpi.com Scientists can create synthetic or reconstituted HDL (rHDL) particles that mimic the structure of their natural counterparts. nih.gov These artificial nanostructures are typically formed through the self-assembly of apolipoprotein A-I (apoA-I), the primary protein component of HDL, with lipids such as phospholipids (B1166683) and cholesterol. nih.govnih.gov
The process involves the formation of nascent, disc-shaped HDL particles. nih.gov Within these particles, free cholesterol is esterified by enzymes like lecithin-cholesterol acyltransferase (LCAT) to form cholesteryl esters, which then move to the core of the particle, leading to the formation of mature, spherical HDLs. nih.gov Cholesteryl 10-undecenoate, as a specific cholesteryl ester, can be incorporated into these biomimetic structures. The physical properties of the rHDL particles, including their size, can be carefully controlled by adjusting the lipid-to-protein ratio during formulation. nih.gov These artificial HDL nanoparticles are being investigated as carriers for delivering therapeutic agents to specific targets, including atherosclerotic plaques. mdpi.com
Conjugation for Advanced Delivery System Research
The conjugation of therapeutic or imaging agents to lipid molecules is a widely explored strategy to enhance their delivery and efficacy. The cholesterol moiety is particularly effective due to its natural interactions with cellular components.
Lipid-Mediated Transport and Targeting Mechanisms
Conjugating drugs to lipid molecules like cholesterol can significantly alter their pharmacokinetic profiles and improve target specificity. nih.gov Many tumor cells, for example, exhibit a high rate of lipid metabolism and uptake to support their rapid proliferation, making them susceptible to targeting by cholesterol-conjugated drugs. nih.gov These lipid-drug conjugates can bind to endogenous lipoproteins, such as HDL and low-density lipoprotein (LDL), which then act as natural carriers, facilitating transport to and uptake by target cells. nih.gov
This principle has been demonstrated in the development of therapies for infectious diseases. Researchers have harnessed the cholesterol uptake pathway of the malaria parasite by conjugating the antimalarial drug primaquine (B1584692) to a cholesterol-mimicking steroid. embopress.org This strategy improved the drug's inhibitory effects against multiple stages of the parasite's lifecycle, showcasing how a lipid conjugate can hijack a natural transport mechanism for therapeutic benefit. embopress.org The transport of cholesterol itself is a complex process, involving non-vesicular transport mediated by lipid transfer proteins that shuttle cholesterol between different cellular membranes, such as from the plasma membrane to the endoplasmic reticulum. nih.govfrontiersin.org
Enhancing Cellular Interactions of Conjugates
The cholesterol component of a conjugate plays a crucial role in its interaction with the cell surface. Its hydrophobic steroid structure allows it to readily insert into the lipid bilayer of the plasma membrane, effectively anchoring the attached molecule. mdpi.com This interaction is fundamental to enhancing the cellular uptake of the conjugate. The process is often mediated by specific cellular machinery, including lipoprotein receptors and transmembrane proteins that recognize and bind to the lipid portion of the conjugate. nih.gov
This anchoring mechanism has been exploited to control cellular functions. In one study, gold nanoparticles were functionalized with cholesterol-terminated polyethylene (B3416737) glycol (PEG) chains. nih.govnih.gov This cholesterol "tail" served to tether the nanoparticles to the plasma membrane of neurons. Once anchored, the nanoparticles could be used to generate action potentials in the neurons in response to light, demonstrating a powerful method for controlling cellular activity through enhanced surface interaction. nih.govnih.gov
Integration into Hybrid Polymer-Lipid Materials
Combining the properties of synthetic polymers with natural lipids allows for the creation of hybrid materials with tunable characteristics, such as enhanced stability and controlled permeability. researchgate.net These materials are promising platforms for applications ranging from drug delivery to creating models of cell membranes. researchgate.net
Hybrid vesicles and films can be assembled from amphiphilic block copolymers and phospholipids. researchgate.netresearchgate.net When a polymer containing cholesterol, such as poly(cholesteryl methacrylate), is used, it can self-assemble with lipids to form these hybrid structures. au.dk The mismatch in size and shape between the hydrophobic polymer blocks and the lipid tails can lead to phase separation, resulting in the formation of distinct polymer and lipid domains within the material. acs.orgnih.gov This domain separation is a key feature for creating biomimetic materials that can, for example, mimic the lipid rafts found in natural cell membranes. nih.gov
Research has specifically utilized this compound as a monomer to synthesize a side-chain polymer liquid crystal. frontiersin.org The thermal properties and phase transitions of both the monomer and the resulting polymer were characterized, highlighting the material's liquid crystalline behavior.
| Material | Melting Point (°C) | Clearing Point (°C) |
|---|---|---|
| UChol Monomer | 77.4 | 82.3 |
| P-UChol Polymer | N/A | N/A |
Nanoparticle Functionalization with Cholesteryl Derivatives
Functionalizing the surface of nanoparticles with specific molecules is a critical step in tailoring their interaction with biological systems. Cholesteryl derivatives are used to impart biomimetic properties, primarily to facilitate interaction with cell membranes.
This compound is listed among the amphipathic molecules suitable for forming bilayer coatings on nanoparticles, where it contributes to a hydrophobic region that can protect the nanoparticle core. google.com A prominent strategy involves using a flexible linker, like PEG, to attach a cholesterol molecule to a nanoparticle surface. nih.gov This design allows the cholesterol moiety to insert into a nearby cell membrane, anchoring the nanoparticle while the PEG linker provides a stable, biocompatible spacer. nih.govnih.gov This approach has been successfully used to tether gold nanoparticles to neurons for photo-stimulation. nih.gov The general principle of using thiol-containing molecules to functionalize gold nanoparticles is a well-established technique, allowing for high-density surface coating. lunanano.com
| Nanoparticle Type | Functionalizing Molecule | Purpose | Reference |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | DHLA-PEG-Cholesterol | Tethering to neuron plasma membrane for photoactivation | nih.govnih.gov |
| General Nanoparticles | This compound | Component of a self-assembling bilayer coating | google.com |
Biochemical Interactions: Enzymatic Processing and Metabolic Context of Cholesteryl 10 Undecenoate
Substrate Specificity and Catalytic Mechanisms of Cholesterol Esterases
Cholesterol esterases (CEs), formally known as steryl-ester acylhydrolases (EC 3.1.1.13), are enzymes that catalyze the hydrolysis of cholesteryl esters into cholesterol and a fatty acid. creative-enzymes.comworthington-biochem.com This reaction is crucial for cholesterol metabolism and absorption. csic.es The catalytic mechanism for most cholesterol esterases, including those from microbial and mammalian sources, resembles that of serine proteases, involving a catalytic triad. creative-enzymes.comworthington-biochem.com
The substrate specificity of cholesterol esterases can vary significantly depending on the enzyme's source. Research has shown that Cholesteryl 10-undecenoate is a highly effective substrate for certain microbial cholesterol esterases. For instance, the cholesterol esterase from Pseudomonas sp. shows a higher relative activity with this compound than with many other natural cholesteryl esters, such as linoleate (B1235992) and oleate. toyobo-global.comtoyobousa.com Similarly, the enzyme from the fungus Schizophyllum commune also demonstrates a preference for this compound. toyobousa.com This high affinity is notable given that the ester contains an 11-carbon fatty acid with a terminal double bond.
The tables below detail the substrate specificity of cholesterol esterases from two different microbial sources, highlighting the relative activity with this compound compared to other cholesteryl esters.
Table 1: Substrate Specificity of Cholesterol Esterase from Pseudomonas sp. The reaction was carried out at 37°C in 0.1M K-phosphate buffer, pH 7.0, containing 0.2mM cholesterol ester, 0.33% Triton X-100, and 0.2% Na-cholate. toyobo-global.com
| Cholesterol Ester | Fatty Acid Structure | Relative Activity (%) |
|---|---|---|
| Linoleate | (18:2) | 100 |
| Oleate | (18:1) | 105.3 |
| 10-Undecenoate | (11:1) | 114.6 |
| Laurate | (12:0) | 54.6 |
| Myristate | (14:0) | 49.3 |
| Palmitate | (16:0) | 33.5 |
| Stearate | (18:0) | 8.0 |
| Decylate | (10:0) | 40.0 |
| Caprylate | (8:0) | 58.6 |
| Acetate (B1210297) | (2:0) | 2.9 |
Table 2: Substrate Specificity of Cholesterol Esterase from Schizophyllum commune The reaction was carried out at 37°C for 10 min in 0.1M acetate buffer, pH 5.0, containing 0.2mM each cholesterol ester and 0.33% Triton X-100. toyobousa.com
| Cholesterol Ester | Fatty Acid Structure | Relative Activity (%) |
|---|---|---|
| Linoleate | (18:2) | 100 |
| 10-Undecenoate | (11:1) | 141 |
| Arachidonate | (20:4) | 3 |
The data indicates that the unique structural features of the 10-undecenoate moiety, specifically its chain length and terminal unsaturation, are well-accommodated by the active sites of these microbial enzymes, leading to efficient hydrolysis.
Role as a Biochemical Reagent in Life Science Research
This compound is frequently utilized as a biochemical reagent in life science research. chemicalbook.comchemsrc.commedchemexpress.eumedchemexpress.com Its applications stem from its nature as a specific, well-defined cholesteryl ester that can be used in various assays and experimental systems. It serves as a biological material for studying lipid metabolism, enzyme kinetics, and as a component in synthetic biological materials. targetmol.comtargetmol.com
A notable application involves its use in fluorescently labeled forms to trace lipid transport and uptake. For example, a derivative named Cholesteryl 4,4-Difluoro-5-(4-Methoxyphenyl)-4-Bora-3a,4a-Diaza-s-Indacene-3-Undecanoate (CE-BODIPY) has been employed to study the uptake of high-density lipoproteins (HDL) by malaria parasites. frontiersin.org In these studies, the fluorescent cholesteryl ester is incorporated into HDL particles, allowing researchers to visualize and track the process of lipoprotein capture and internalization by the parasites, revealing that they can hijack host receptors from exosomes to acquire essential lipids like cholesterol. frontiersin.org
Quantitative Methodologies Utilizing this compound as an Internal Standard in Biochemical Analysis
In the field of analytical biochemistry, particularly in mass spectrometry-based lipidomics, internal standards are essential for accurate quantification. scioninstruments.com An internal standard is a compound added to a sample in a known amount to correct for variations during sample preparation, extraction, and analysis. cerilliant.com The ideal internal standard is chemically similar to the analyte but distinguishable by the detector, often through a difference in mass. scioninstruments.com
This compound serves as an effective internal standard for the quantification of other cholesteryl esters (CEs). ugent.be Its structure is analogous to endogenous CEs, ensuring it behaves similarly during extraction and chromatographic separation. However, its molecular weight is distinct from most common, naturally occurring CEs, allowing it to be clearly resolved and measured by mass spectrometry.
A specific example is its use in a metabolic profiling method to determine cholesterol and cholesteryl esters in Xenopus laevis embryos. ugent.be In this liquid chromatography-mass spectrometry (LC-MS) based method, this compound is added to the sample extracts to quantify the various CE species present in the embryos. ugent.be The use of such an internal standard is crucial for achieving the accuracy and reproducibility needed to detect subtle changes in lipid profiles related to developmental processes. While stable isotope-labeled standards (e.g., deuterated cholesteryl esters) are considered the gold standard, non-endogenous structural analogs like this compound or Cholesteryl heptadecanoate provide a reliable and commercially available alternative for robust quantification. biorxiv.orgresearchgate.net
Influence on Metabolic Pathways and Biosynthesis Research
While direct research on the specific influence of this compound on metabolic pathways is limited, the roles of its constituent parts—cholesterol and medium-chain unsaturated fatty acids—are well-studied. Cholesteryl esters are the primary storage and transport form of cholesterol in the body. ugent.be The dynamic cycle of cholesterol esterification by acyl-CoA:cholesterol acyltransferase (ACAT) and hydrolysis by neutral cholesterol esterase (N-CEase) is central to maintaining cellular cholesterol homeostasis. nih.gov Dysregulation of these pathways is linked to various diseases, including atherosclerosis. utmb.edu
The fatty acid component, 10-undecenoic acid (11:1n1), is a medium-chain fatty acid. A metabolomics study investigating the effects of physical activity identified 10-undecenoate as one of the metabolites significantly associated with activity status in healthy individuals, suggesting its involvement in energy metabolism. nih.gov
Research into cholesterol biosynthesis often involves studying how the inhibition or modification of specific steps affects cellular processes. For instance, inhibiting the cholesterol biosynthesis pathway can impact the production of other related molecules. researchgate.netnih.gov Introducing specific, unnatural cholesteryl esters like this compound into cellular models could serve as a valuable tool to probe the specificity of enzymes and transport proteins involved in cholesterol trafficking and metabolism. By tracing the fate of this unique ester, researchers can gain insights into the complex networks governing lipid homeostasis.
Advanced Spectroscopic and Diffraction Techniques for Characterization of Cholesteryl 10 Undecenoate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
¹H and ¹³C NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the molecular structure of cholesteryl 10-undecenoate.
¹H NMR Spectroscopy allows for the identification and assignment of protons within the molecule. For cholesteryl esters, specific chemical shifts are indicative of different parts of the molecule. For instance, the vinyl proton in the cholesterol moiety (H6) typically appears as a multiplet around 5.37 ppm. The proton at the C3 position (H3), adjacent to the ester oxygen, is found further downfield, often around 4.60 ppm. The numerous overlapping signals in the aliphatic region (0.9 to 2.4 ppm) can be resolved using two-dimensional (2D) NMR techniques like COSY. huji.ac.il
¹³C NMR Spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the ester group is readily identified by its characteristic chemical shift in the range of 170-175 ppm. researchgate.net Unsaturated carbons in the cholesterol ring and the undecenoate chain appear in the vinylic region (around 114-140 ppm). huji.ac.ilresearchgate.net The carbon attached to the ester oxygen (C3 of the cholesterol moiety) resonates at approximately 74 ppm. huji.ac.il The remaining aliphatic carbons of the cholesterol steroid nucleus and the undecenoate chain are observed at higher fields. huji.ac.ilresearchgate.net The combination of ¹H and ¹³C NMR, often aided by 2D correlation experiments like HSQC and HMBC, enables the complete and unambiguous assignment of all proton and carbon signals, thus confirming the precise molecular structure of this compound. huji.ac.ilacademie-sciences.fracs.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Cholesteryl Esters This table provides representative chemical shift ranges for key functional groups in cholesteryl esters based on typical values reported in the literature. Actual values for this compound may vary slightly.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~170-175 |
| Vinylic (C=C) | ~4.9-5.8 | ~114-140 |
| C3-H (Cholesterol) | ~4.6 | - |
| C3 (Cholesterol) | - | ~74 |
| Aliphatic (CH, CH₂, CH₃) | ~0.7-2.4 | ~12-60 |
Data sourced from representative values for cholesteryl and undecenoate moieties. huji.ac.ilresearchgate.net
Solid-State ¹³C MAS NMR for Phase Behavior Analysis
Solid-state ¹³C Magic Angle Spinning (MAS) NMR is an indispensable tool for investigating the phase behavior of this compound, especially in its liquid crystalline states. psu.edunih.gov This technique can distinguish between crystalline, cholesteric, and smectic phases by analyzing the chemical shifts and line widths of specific carbon resonances. nih.gov
In the crystalline state, highly resolved spectra are obtained, and the presence of non-equivalent molecules in the unit cell can lead to the splitting of certain carbon signals, such as the carbonyl carbon and the C5 and C6 carbons of the steroid ring. nih.govtandfonline.com As the compound transitions to a liquid crystalline phase, increased molecular motion averages out these non-equivalent environments, resulting in the coalescence of split signals. nih.gov
The line widths of the carbonyl, C5, and C6 signals can differentiate between cholesteric and smectic phases; these signals are typically broader in the more disordered cholesteric phase compared to the more ordered smectic phase. nih.gov Furthermore, solid-state NMR can provide insights into the conformational order of the alkyl chains and the dynamics of the molecule in different phases. psu.edutandfonline.comresearchgate.net For instance, changes in chemical shifts of methylene (B1212753) groups upon phase transition can be related to the onset of conformational disordering, such as an increase in the population of gauche conformers. tandfonline.com
High Resolution/Magic Angle Spinning (HR/MAS) NMR for Interaction Studies
High Resolution/Magic Angle Spinning (HR/MAS) NMR spectroscopy is a powerful technique for studying molecular interactions in systems that are not in a true solution, such as this compound in suspensions or bound to a solid support. academie-sciences.frnih.govresearchgate.netnih.gov This method averages out anisotropic interactions, leading to high-resolution spectra similar to those obtained in liquids, while still allowing for the study of interactions in a heterogeneous environment. academie-sciences.frbiorxiv.org
HR/MAS NMR has been successfully employed to investigate the interactions between steroids and stationary phases in liquid chromatography. nih.govresearchgate.net For example, ¹H saturation transfer difference (STD) NMR experiments, performed using HR/MAS, can identify specific binding affinities between a molecule like progesterone (B1679170) and a this compound-modified stationary phase. nih.gov By observing which protons on the analyte receive saturation from the stationary phase, the parts of the molecule involved in the interaction can be mapped, revealing, for instance, significant hydrophobic binding. nih.gov This technique can also be used to study the interactions of this compound within lipid mixtures or with other biological molecules, providing insights into molecular recognition processes at the interface between different phases. nih.govresearchgate.netmdpi.complos.orgmdpi.com
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of lipids like cholesteryl esters, which can be challenging to ionize. nih.govcreative-proteomics.combiorxiv.org Cholesteryl esters typically form ammonium (B1175870) adducts [M+NH₄]⁺ in the positive ion mode. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of this compound and distinguishing it from other lipids with similar nominal masses. nih.govnih.gov
Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), cholesteryl esters generate a characteristic fragment ion at m/z 369.3, corresponding to the dehydrated cholesterol moiety [cholesterol - H₂O + H]⁺. biorxiv.orgnih.govugent.be This specific fragmentation pattern is a hallmark of cholesteryl esters and is invaluable for their identification in complex mixtures. nih.govbiorxiv.org
Table 2: Key Mass Spectrometry Data for Cholesteryl Ester Identification
| Ion Type | Typical m/z | Description |
| Ammonium Adduct | [M+NH₄]⁺ | Parent ion often observed in positive mode ESI-MS. |
| Protonated Molecule | [M+H]⁺ | Can be observed, especially with APCI. |
| Characteristic Fragment | 369.3 | Corresponds to the dehydrated cholesterol cation, a signature fragment for CEs. |
Data compiled from multiple sources detailing the mass spectrometric behavior of cholesteryl esters. nih.govbiorxiv.orgnih.govugent.be
Precursor Ion Scanning and Multiple Reaction Monitoring (MRM) for Quantification
Precursor ion scanning and Multiple Reaction Monitoring (MRM) are powerful tandem mass spectrometry techniques used for the selective detection and quantification of specific classes of compounds within complex biological matrices. nih.govnih.govnih.gov
Precursor Ion Scanning is used to identify all parent ions that fragment to produce a specific, common product ion. For cholesteryl esters, a precursor ion scan for the m/z 369.3 fragment is highly specific for this lipid class. ugent.bempi-cbg.deacs.org By scanning a range of precursor masses and detecting only those that yield the m/z 369.3 ion, a profile of all cholesteryl esters present in a sample can be generated, even at low concentrations. ugent.benih.govmpi-cbg.de This method is particularly useful for the qualitative analysis and identification of various cholesteryl ester species in unseparated lipid extracts. mpi-cbg.deacs.orgmpi-cbg.de
Multiple Reaction Monitoring (MRM) is the preferred method for targeted quantification. nih.govnih.govacs.orgbio-protocol.org In an MRM experiment, the mass spectrometer is set to monitor a specific precursor ion-to-product ion transition. For quantifying this compound, the specific transition from its ammonium adduct precursor ion to the m/z 369.3 product ion would be monitored (e.g., m/z 570.5 → 369.3). nih.govplos.org This highly selective and sensitive technique allows for accurate quantification, often using a stable isotope-labeled internal standard to correct for matrix effects and variations in ionization efficiency. nih.govnih.govacs.org MRM is a high-throughput method suitable for clinical and biochemical studies requiring precise measurement of cholesteryl ester levels. nih.govnih.govplos.org
X-Ray Diffraction (XRD) and Crystallography for Crystalline Structure Determination
X-ray diffraction (XRD) and crystallography are indispensable tools for elucidating the three-dimensional arrangement of atoms and molecules within a crystal. wikipedia.org This experimental science involves directing a beam of X-rays at a crystal and measuring the angles and intensities of the diffracted beams. wikipedia.org This data allows for the creation of an electron density map, revealing atomic positions, bond lengths, and other structural details. wikipedia.orgnobelprize.org For cholesteryl esters, XRD has been instrumental in identifying different layer packing arrays, which are crucial for understanding their solid-state and liquid-crystalline properties. pnas.org
The process begins with the challenging step of growing a high-quality single crystal of the material, typically larger than 0.1 mm in all dimensions, with a regular structure and minimal imperfections. wikipedia.org This crystal is then exposed to an intense, monochromatic X-ray beam, producing a characteristic diffraction pattern of reflections. wikipedia.org The intensities of these reflections are recorded and analyzed to determine the arrangement of molecules within the crystal at an atomic level. wikipedia.org
Studies on related cholesteryl esters, such as cholesteryl nonanoate (B1231133) and myristate, have utilized X-ray scattering to investigate their smectic A, cholesteric, and isotropic liquid phases. aps.org The Bragg-scattering intensities from the smectic planes in these studies provide critical data for testing theoretical models of the smectic A phase. aps.org Furthermore, strong pretransitional scattering observed in the cholesteric phase offers insights into short-range order and order-parameter fluctuations. aps.org Although specific crystallographic data for this compound is not detailed in the provided results, the methodologies applied to similar cholesteryl esters are directly applicable. For instance, the crystal structure of cholesteryl undecanoate has been previously determined and serves as a reference for understanding the packing of similar long-chain cholesteryl esters. pnas.orgcolab.ws The analysis of a solid solution of cholesteryl laurate and another ester revealed a monolayer I crystal structure, where different chain lengths are accommodated in a manner similar to binary n-alkane lamellae. pnas.org
Table 1: X-Ray Diffraction and Crystallography Overview
| Feature | Description |
|---|---|
| Principle | Diffraction of X-rays by the periodic arrangement of atoms in a crystal lattice. wikipedia.org |
| Information Obtained | Atomic and molecular structure, unit cell dimensions, crystal packing, and electron density distribution. wikipedia.orgnobelprize.org |
| Sample Requirements | Single, high-quality crystal (typically >0.1 mm). wikipedia.org |
| Application to Cholesteryl Esters | Determination of layer packing (e.g., monolayer, bilayer), understanding phase transitions, and characterizing liquid crystalline phases. pnas.orgaps.orgnih.gov |
Microscopic Imaging Techniques
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information of surfaces at the micro- and nanoscale. icmab.es It is a non-destructive method that can be used on a wide variety of materials, including metals, ceramics, and biological samples. icmab.es The working principle involves scanning a sharp tip, attached to a flexible cantilever, over the sample surface. ies.gov.pl The deflections of the cantilever due to forces between the tip and the sample are used to create a three-dimensional image of the surface. ies.gov.pl
AFM has been employed to study the micromechanical properties and stability of cholesterol-containing vesicles on surfaces like mica. nih.gov By analyzing the force curves between the AFM tip and a vesicle, researchers can determine mechanical properties such as Young's modulus and bending modulus. nih.gov For instance, the incorporation of cholesterol into egg yolk phosphatidylcholine vesicles has been shown to significantly increase their rigidity. nih.gov
In the context of cholesterol-related systems, AFM has been used to characterize the surface of cholesterol monohydrate single crystals. researchgate.net These studies have revealed that the functionality of the crystal surface can be influenced by the surrounding solution environment. researchgate.net For example, in aqueous media, the hydrophilic hydroxyl groups of cholesterol are exposed on the surface, while in organic solvents, the alkyl tails terminate the surface. researchgate.net AFM can also visualize the morphology of lipid monolayers containing cholesterol, revealing features like lipid domains and their changes upon cholesterol addition. researchgate.net
Table 2: Atomic Force Microscopy (AFM) Summary
| Feature | Description |
|---|---|
| Principle | A sharp tip on a cantilever scans the sample surface, and the forces between the tip and sample are measured to create a topographical image. ies.gov.pl |
| Resolution | Capable of providing images with nanometer-scale resolution. researchgate.net |
| Modes of Operation | Contact mode, tapping mode, and others that can provide information on topography, friction, and viscoelastic properties. ies.gov.pl |
| Application to Cholesterol Systems | Characterization of surface morphology, mechanical properties of vesicles, and visualization of lipid domains. nih.govresearchgate.netresearchgate.net |
Brewster Angle Microscopy (BAM) is an optical microscopy technique specifically designed for the direct observation of ultrathin organic films, such as Langmuir monolayers, at the air-water interface. imperx.comparksystems.com The technique is based on the principle that when p-polarized light is incident on a clean interface between two media at the Brewster angle, there is no reflection. parksystems.commpg.de The introduction of a thin film with a different refractive index at this interface leads to a reflection, which can be used to form a high-contrast image of the film's morphology. parksystems.commpg.de
BAM is a powerful tool for assessing the homogeneity of monolayers, optimizing deposition parameters for Langmuir-Blodgett coatings, and observing phase transitions, domain sizes, shapes, and packing within the film. imperx.com It can also be used to monitor surface reactions in real-time. imperx.com
Studies on cholesteryl nonanoate, a related cholesteryl ester, using BAM have visualized the coexistence of gaseous and bilayer phases, the formation of uniform bilayers, and the emergence of collapsed circular domains within the crystalline structure at different temperatures. researchgate.net These observations provide detailed insights into the phase behavior and thermal stability of cholesteryl ester films at interfaces. researchgate.net For cholesteryl derivatives, BAM has been used to observe monolayers at the air-water interface without the need for fluorescent dyes. rri.res.in
Table 3: Brewster Angle Microscopy (BAM) Characteristics
| Feature | Description |
|---|---|
| Principle | Imaging based on the reflection of p-polarized light at the Brewster angle from a thin film at an interface. parksystems.commpg.de |
| Information Obtained | Film morphology, homogeneity, phase transitions, and domain structures. imperx.com |
| Advantages | Non-invasive, label-free imaging of monolayers at the air-water interface. rri.res.in |
| Application to Cholesteryl Esters | Visualization of monolayer phases, collapse behavior, and thermal stability of films. researchgate.net |
Polarizing Optical Microscopy (POM) is a contrast-enhancing technique that is highly effective for observing birefringent materials, which are optically anisotropic. microscopyu.comleica-microsystems.com In a POM setup, a polarizer is placed before the sample and an analyzer is placed after it. microscopyu.com When plane-polarized light passes through a birefringent sample, it is split into two components with different velocities, which then recombine out of phase, leading to interference colors and contrast that reveal the material's structure. microscopyu.com
POM is a primary tool for identifying and characterizing the various mesophases of liquid crystals, including those of cholesteryl esters. researchgate.net The different liquid crystalline phases, such as nematic, smectic, and cholesteric, exhibit unique optical textures when viewed under a POM. mdpi.comarxiv.org For example, fan-shaped and toric textures are characteristic of smectic phases. arxiv.org
In the study of liquid crystalline dimers containing a cholesteryl group, POM has been used to identify mesophases like chiral nematic (N), smectic A (SmA), and smectic C (SmC). researchgate.net The textures observed with POM, often in conjunction with a hot stage to control temperature, are crucial for determining the phase transition temperatures and the nature of the mesophases. researchgate.net The technique has been extensively used to study the optical textures of mesophase pitch, revealing the arrangement and orientation of molecules. mdpi.com
Table 4: Polarizing Optical Microscopy (POM) Features
| Feature | Description |
|---|---|
| Principle | Utilizes polarized light to generate contrast in birefringent (optically anisotropic) materials. microscopyu.comleica-microsystems.com |
| Information Obtained | Identification of liquid crystalline mesophases (nematic, smectic, cholesteric) through their characteristic optical textures. researchgate.netmdpi.comarxiv.org |
| Setup | Includes a polarizer, an analyzer, and often a hot stage for temperature-dependent studies. microscopyu.comresearchgate.net |
| Application to Cholesteryl Esters | Characterization of mesophase behavior, determination of phase transition temperatures, and identification of specific liquid crystal phases. researchgate.net |
Scanning Tunneling Microscopy (STM) is a powerful surface imaging technique that can achieve atomic resolution. mdpi.comresearchgate.net It operates based on the quantum mechanical phenomenon of tunneling. mdpi.com A sharp, conductive tip is brought very close to a conductive sample surface, and a bias voltage is applied, causing electrons to tunnel across the gap. mdpi.com The tunneling current is extremely sensitive to the tip-sample distance, allowing for the generation of a detailed topographical image of the surface. mdpi.com
STM is particularly well-suited for studying the two-dimensional self-assembly of molecules at the solid-liquid interface. mdpi.combruker-nano.jp It provides direct visualization of how molecules arrange themselves into ordered structures, offering insights into the intermolecular and molecule-substrate interactions that govern this process. mdpi.combruker-nano.jp STM can be used to monitor molecular dynamics and phase transitions in self-assembled monolayers (SAMs). mdpi.com
While direct STM studies on this compound are not specified in the search results, the technique is highly applicable to understanding its self-assembly behavior. For instance, STM has been used to study the self-assembly of various organic molecules on graphite, revealing the formation of close-packed lamellar structures. bruker-nano.jp Researchers have also used STM to investigate the self-assembly of complex supramolecular structures and even to observe the diffusion of single molecules at the solution/solid interface. researchgate.netsciopen.com In the context of biological molecules, STM has been employed to study long-range electron transfer in proteins at the single-molecule level. nih.gov
Table 5: Scanning Tunneling Microscopy (STM) Overview
| Feature | Description |
|---|---|
| Principle | Based on the quantum tunneling of electrons between a sharp conductive tip and a conductive sample surface. mdpi.com |
| Resolution | Atomic resolution is achievable. researchgate.net |
| Requirements | Both the sample and the tip must be conductive. mdpi.com |
| Application to Self-Assembly | Visualization of the arrangement of molecules in self-assembled monolayers at the solid-liquid interface, providing insights into intermolecular interactions. mdpi.combruker-nano.jp |
Polarizing Optical Microscopy (POM) for Mesophase Textures
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a vibrational spectroscopy technique used to identify the functional groups present in a molecule. mdpi.comscirp.org The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. mdpi.com An FT-IR spectrometer passes a beam of IR radiation through a sample and measures the amount of radiation absorbed at each frequency, resulting in an absorption spectrum. mdpi.com The peaks in this spectrum are characteristic of specific functional groups. mdpi.comresearchgate.net
FT-IR spectroscopy is a powerful tool for the qualitative and quantitative analysis of a wide range of materials. pressbooks.pub It can be used to determine the chemical structure of a substance by identifying the presence of groups like O-H, C=O, C-O, and C-H. scirp.orgresearchgate.net Different sampling techniques, such as transmission, attenuated total reflection (ATR), and diffuse reflectance, allow for the analysis of samples in various forms (solid, liquid, or gas). pressbooks.pub
For cholesteryl esters, FT-IR spectroscopy is essential for confirming their chemical structure by identifying the characteristic vibrational bands. researchgate.net For example, the presence of the ester carbonyl (C=O) stretching vibration and the various C-H stretching and bending vibrations from the cholesterol ring and the undecenoate chain would be key features in the FT-IR spectrum of this compound. Studies on lipids and related compounds have established the characteristic IR absorption bands for different functional groups, which serve as a reference for analyzing new compounds. mdpi.com For instance, the amide I and amide II bands are important for studying proteins, while C-H stretching and CH₂ scissoring vibrations are key for lipids. mdpi.com
Table 6: FT-IR Spectroscopy for Functional Group Analysis
| Technique | Principle | Information Obtained | Application to this compound |
|---|---|---|---|
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. mdpi.com | Identification of functional groups (e.g., C=O, C-O, C-H) and confirmation of molecular structure. scirp.orgresearchgate.netsci-hub.se | Confirmation of the ester linkage and the presence of the cholesterol and undecenoate moieties through their characteristic vibrational bands. researchgate.net |
Thermal Analysis Techniques
Thermal analysis techniques are pivotal in characterizing the thermotropic phase behavior of liquid crystalline materials like this compound. These methods measure the physical and chemical properties of a substance as a function of temperature or time, providing critical information on phase transitions, stability, and purity.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal transitions of this compound. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify and quantify the energy changes associated with phase transitions, such as melting and liquid crystalline transitions.
In a typical DSC experiment, a small, precisely weighed sample of this compound is hermetically sealed in a pan, and an empty pan serves as a reference. Both pans are heated or cooled at a controlled rate. When the sample undergoes a thermal event, such as a phase transition, there is a change in the heat flow required to maintain its temperature equal to the reference temperature. This change is detected and recorded as a peak or a shift in the baseline of the DSC thermogram. The area under a peak is directly proportional to the enthalpy change (ΔH) of the transition, while the temperature at the peak maximum (T_p) or onset (T_o) provides the transition temperature.
Research on a series of cholesteryl esters of saturated and unsaturated aliphatic acids has utilized DSC to elucidate their complex phase behavior. For instance, studies have employed instruments like the Perkin-Elmer Differential Scanning Calorimeter (DSC-IB) to evaluate the heats and temperatures of transition. researchgate.nettandfonline.com Such analyses have revealed that many cholesteryl esters exhibit multiple thermotropic liquid crystalline phases, including cholesteric and smectic phases, upon heating from the solid state and before transitioning to the isotropic liquid phase. researchgate.net The purity of the ester samples is a critical factor, and recrystallization from appropriate solvents is often performed to eliminate impurities that can affect the transition temperatures and enthalpies. researchgate.nettandfonline.com
For this compound, which possesses a terminal double bond in its undecenoate chain, DSC analysis is crucial for characterizing its unique liquid crystalline properties. While specific, detailed research findings on the DSC of this compound were not available in the public domain at the time of this writing, studies on homologous series of cholesteryl esters provide a strong basis for the expected thermal behavior. researchgate.nettandfonline.com It is anticipated that upon heating, this compound would exhibit a melting transition from the solid crystal to a liquid crystalline phase (e.g., smectic or cholesteric), followed by a transition to the isotropic liquid at a higher temperature. Each of these transitions would be characterized by a specific temperature and enthalpy change.
The following interactive table outlines the expected format for presenting DSC data for this compound, based on typical findings for similar cholesteryl esters. The values are currently placeholders and would be populated with experimental data from DSC analysis.
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) |
| Heating Cycle | |||
| Solid → Liquid Crystal | Data not available | Data not available | Data not available |
| Liquid Crystal → Isotropic | Data not available | Data not available | Data not available |
| Cooling Cycle | |||
| Isotropic → Liquid Crystal | Data not available | Data not available | Data not available |
| Liquid Crystal → Solid | Data not available | Data not available | Data not available |
The study of binary mixtures of cholesteryl esters using DSC has also been a subject of research, providing insights into their miscibility and the formation of eutectic mixtures. dss.go.th This type of analysis is valuable for understanding how the presence of other lipids might influence the thermal behavior of this compound in more complex systems.
Computational Chemistry and Theoretical Modeling of Cholesteryl 10 Undecenoate Systems
Molecular Dynamics (MD) Simulations of Self-Assembly Processes and Molecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is particularly valuable for investigating the dynamic processes of self-assembly and the intricate network of molecular interactions that govern the behavior of Cholesteryl 10-undecenoate in various environments.
Self-Assembly in Simulated Environments: MD simulations have been extensively used to explore the self-assembly of lipids and cholesterol derivatives into larger, organized structures such as bilayers and nanoparticles. pensoft.netnih.govnih.gov For instance, coarse-grained MD simulations can track the spontaneous formation of lipid nanoparticles (LNPs), revealing how components like ionizable lipids, cholesterol, and other helper lipids arrange themselves. nih.govschrodinger.com In these systems, cholesterol and its esters are known to play a crucial role in the stability and morphology of the assembled structure. Simulations show that cholesterol and cholesteryl esters often position themselves within the hydrophobic core of lipid assemblies. pensoft.netnih.gov The 10-undecenoate tail of the molecule, with its terminal double bond, would contribute to the hydrophobic interactions driving this process, while the rigid cholesteryl group influences the packing and ordering of adjacent molecules. nih.gov
Simulations of systems containing phospholipids (B1166683), cholesterol, and other molecules like vitamin C have demonstrated the formation of various structures, including curved bilayers, micelles, and liposomes. pensoft.net The ratio of cholesterol or its esters to phospholipids is a critical factor determining the final aggregated structure. pensoft.net For smaller systems, self-assembly into a bilayer can occur within tens to hundreds of nanoseconds of simulation time. nih.gov
Molecular Interactions: MD simulations provide a detailed picture of the non-covalent interactions between this compound and surrounding molecules. These interactions are fundamental to its function in various applications, such as in chromatographic stationary phases or as a component of biomimetic membranes.
In Lipid Bilayers: When incorporated into a simulated lipid membrane, cholesteryl esters influence the membrane's physical properties. MD simulations of cholesterol in phospholipid bilayers have shown that it affects membrane fluidity, ordering, and thickness. nih.govredalyc.org While cholesteryl esters are more hydrophobic than free cholesterol, they also participate in ordering the acyl chains of phospholipids. The ester linkage in this compound, however, positions the cholesterol moiety differently at the membrane-water interface compared to free cholesterol, which can alter its specific effects. nih.gov
Protein-Lipid Interactions: The interactions of cholesteryl esters with proteins have been studied using MD, notably with the Cholesteryl Ester Transfer Protein (CETP). researchgate.netmdpi.com These simulations reveal how cholesteryl esters navigate through a hydrophobic tunnel within the protein, driven by hydrophobic and van der Waals interactions. researchgate.net Such studies provide a basis for understanding how this compound might interact with proteins in biological or synthetic systems.
The table below summarizes key findings from MD simulations relevant to the behavior of cholesteryl ester systems.
| Simulation System | Key Findings | Relevant Interactions | Citations |
| Lipid Nanoparticles (LNPs) | Lipids self-assemble with cholesteryl esters concentrating in the core. | Hydrophobic interactions, van der Waals forces. | nih.govschrodinger.com |
| Phospholipid/Cholesterol Mixtures | Formation of liposomes is dependent on the cholesterol-to-phospholipid ratio. | Hydrophobic packing, electrostatic interactions. | pensoft.net |
| Cholesteryl Ester Transfer Protein (CETP) | Inhibitors block the hydrophobic tunnel, preventing lipid transfer. | Hydrophobic interactions, physical occlusion. | mdpi.com |
| DMPC/Cholesterol Bilayers | Cholesterol increases the ordering of lipid acyl chains. | van der Waals forces, steric effects. | nih.gov |
Quantitative Structure-Retention Relationship (QSRR) Modeling in Chromatography
Quantitative Structure-Retention Relationship (QSRR) modeling is a computational approach used to predict the retention behavior of chemical compounds in chromatographic systems based on their molecular structures. mdpi.comuliege.be These models establish a mathematical correlation between the retention parameters of analytes and their calculated molecular descriptors. uliege.be this compound has been utilized as a bonded stationary phase in High-Performance Liquid Chromatography (HPLC), making QSRR modeling relevant for predicting separations on these types of columns.
Principles of QSRR in HPLC: A QSRR model is essentially an equation that links a chromatographic parameter (like the retention factor, k, or its logarithm, log k) to a set of descriptors of the analyte molecules.
Molecular Descriptors: A vast number of molecular descriptors can be calculated to represent various aspects of a molecule's structure, including constitutional, topological, geometric, and electronic properties. mdpi.comresearchgate.net
Statistical Methods: Techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS) Regression, and machine learning algorithms like Artificial Neural Networks (ANN) are used to build the models. mdpi.comresearchgate.net
Application to this compound Phases: Stationary phases based on this compound are known for their unique selectivity, which arises from the complex molecular structure of the ligand. researchgate.net QSRR models can help elucidate the specific interactions responsible for separation on these columns. For a set of analytes, a successful QSRR model can identify which molecular properties are most influential for retention. For example, a model might show that retention is strongly correlated with descriptors related to hydrophobicity (e.g., logP), shape (e.g., ovality), and hydrogen bonding capacity.
A study on flavonoids using a cholesterol-based column highlighted the importance of hydrogen bond descriptors in addition to lipophilicity for predicting retention. This indicates that the carbonyl group of the cholesteryl ester ligand likely plays a significant role in the retention mechanism through hydrogen bonding interactions.
The table below lists typical molecular descriptors used in QSRR studies and their relevance to interactions with a this compound stationary phase.
| Descriptor Class | Example Descriptors | Relevance to Retention Mechanism | Citations |
| Constitutional | Molecular Weight (MW) | General size and dispersion forces. | mdpi.com |
| Topological | Ring Descriptors (nCIR) | Interaction with the rigid sterol ring system. | mdpi.com |
| Hydrophobicity | logP (Octanol-Water Partition Coefficient) | Hydrophobic interactions with the cholesterol moiety and undecenoate chain. | |
| Electronic | Dipole Moment (DM) | Dipole-dipole interactions. | researchgate.net |
| Quantum-Chemical | Hydrogen Bond Donor/Acceptor Counts | Hydrogen bonding with the ester carbonyl group. |
Predictive Modeling of Molecular Interactions with Stationary Phases
Beyond QSRR, theoretical models can be used to predict the specific molecular interactions between analytes and a stationary phase like this compound. This provides a deeper, mechanism-based understanding of the separation process. The unique structure of the this compound ligand, featuring a rigid, bulky sterol core, a flexible hydrocarbon chain, and a polar ester group, allows for multiple interaction modes. researchgate.net
Interaction Mechanisms: Predictive models focus on quantifying the different types of intermolecular forces that contribute to analyte retention.
Hydrophobic Interactions: The large, nonpolar surface of the cholesterol ring system and the undecenoate alkyl chain provides a strong basis for hydrophobic or reversed-phase interactions. hplc.eu
Shape Selectivity: The rigid and well-defined three-dimensional structure of the cholesterol moiety can lead to shape selectivity, where the stationary phase preferentially retains analytes that are sterically compatible with its surface. researchgate.net
Hydrogen Bonding: The carbonyl oxygen in the ester linkage acts as a hydrogen bond acceptor, allowing for specific interactions with analytes that are hydrogen bond donors.
π-π Interactions: Although less prominent than in phenyl-based columns, weak interactions may occur between the C=C double bonds in the cholesterol ring and the undecenoate tail with analytes containing aromatic rings.
A key application of such predictive modeling is in the design of "membrane-like" stationary phases. By grafting ligands like this compound onto silica (B1680970), columns can be created that mimic the environment of a cell membrane. researchgate.net This allows for chromatographic methods that can predict drug-membrane interactions and, by extension, properties related to bioavailability. researchgate.net Computational docking or simulation studies can be used to model how different analytes orient themselves and bind to the grafted cholesteryl ligands, providing a visual and energetic prediction of the retention process.
Density Functional Theory (DFT) Applications for Intermolecular Interactions and Stability
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly useful for studying the intrinsic properties of a single molecule, like this compound, and its interactions with other molecules at a highly detailed level.
Molecular Geometry and Stability: DFT calculations can be used to determine the most stable three-dimensional conformation (optimized geometry) of the this compound molecule. iucr.org By comparing calculated bond lengths and angles with experimental data (e.g., from X-ray crystallography of similar compounds), the accuracy of the computational model can be validated. iucr.orgiucr.org Such calculations have been performed on cholesteryl esters like cholesteryl heptanoate, showing good agreement between DFT-optimized structures and experimental results for an isolated molecule. iucr.org
Analysis of Intermolecular Interactions: DFT is a powerful tool for analyzing the non-covalent interactions that dictate how molecules pack in a crystal or interact in solution.
Hirshfeld Surface Analysis: This technique, used in conjunction with DFT, allows for the visualization and quantification of intermolecular contacts in a crystal structure. iucr.orgiucr.org For cholesteryl heptanoate, Hirshfeld analysis revealed that the crystal packing is dominated by H···H (92.4%) and H···O/O···H (6.1%) interactions, indicating the primary role of van der Waals forces and weaker hydrogen bonds. iucr.org A similar distribution of interactions would be expected for this compound.
Energy Decomposition Analysis (EDA): DFT-based EDA methods can partition the total interaction energy between two molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion (van der Waals) forces. rsc.org This provides a quantitative understanding of what drives intermolecular association.
Electronic Properties and Vibrational Spectra: DFT is used to calculate key electronic properties that influence molecular reactivity and interactions.
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding electronic transitions and reactivity. For cholesteryl heptanoate, the HOMO-LUMO energy gap was calculated to be 6.49 eV. iucr.org
Vibrational Frequencies: DFT can simulate the infrared (IR) and Raman spectra of a molecule. preprints.orgpreprints.org A study on four different cholesteryl esters assigned specific vibrational modes, such as the characteristic C=O stretching vibration in the 1720–1750 cm⁻¹ range. preprints.orgpreprints.org These theoretical spectra serve as a powerful tool for interpreting experimental spectroscopic data and identifying the molecule.
The following table presents a summary of properties for cholesteryl esters derived from DFT calculations.
| Property | Method | Finding for Similar Cholesteryl Esters | Relevance for this compound | Citations |
| Intermolecular Contacts | Hirshfeld Surface Analysis | Dominated by H···H (van der Waals) and H···O (weak H-bonds) interactions. | Predicts the nature of forces in solid-state packing. | iucr.orgiucr.org |
| Electronic Structure | HOMO-LUMO Calculation | Energy gap of ~6.5 eV calculated for cholesteryl heptanoate. | Indicates high electronic stability. | iucr.org |
| Vibrational Spectrum | IR/Raman Simulation | C=O stretch identified around 1720-1750 cm⁻¹. | Allows for spectroscopic identification and characterization. | preprints.orgpreprints.org |
| Interaction Energy | Energy Decomposition Analysis | van der Waals interactions are the dominant stabilizing force in crystal packing. | Explains the primary driver for self-assembly and aggregation. | iucr.org |
Q & A
Q. What are the standard methods for synthesizing and characterizing cholesteryl 10-undecenoate?
- Methodological Answer : Synthesis typically involves esterification of cholesterol with 10-undecenoic acid under acidic or enzymatic catalysis. Purification employs column chromatography (silica gel) or recrystallization. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C peaks for the cholesterol backbone and undecenoate chain) and differential scanning calorimetry (DSC) to analyze phase transitions (e.g., liquid crystal behavior) . Mass spectrometry (MS) validates molecular weight and purity.
Q. How does this compound function as a stationary phase in gas chromatography (GC)?
- Methodological Answer : Its liquid crystalline properties enable temperature-dependent molecular ordering, affecting analyte retention. Experimental protocols involve coating capillary columns with solutions of this compound in chloroform/dichloromethane. Retention times are influenced by interactions between analytes and the cholesteric phase, which can be modulated by electric fields (e.g., shifts in peak maxima at 200–500 V applied potentials) .
Q. What experimental parameters are critical for studying this compound’s chromatographic behavior?
- Methodological Answer : Key parameters include:
- Carrier gas type : Helium induces peak fronting and baseline drift at high voltages, while nitrogen/argon do not .
- Temperature : Column currents increase dramatically at elevated temperatures (e.g., 94°C vs. 74°C) .
- Electric field strength : Retention time shifts and peak distortion (e.g., shoulder formation) correlate with applied potentials (0–500 V) .
Advanced Research Questions
Q. How can researchers resolve contradictions in chromatographic data when using this compound under varying carrier gases?
- Methodological Answer : Discrepancies arise from metastable helium atoms interacting with the stationary phase. To test this hypothesis, introduce quench gases (e.g., methane) to deactivate excited He states. Compare column currents and peak shapes between ultrapure He (diffusion-cell purified) and He with additives. Replicate experiments with N₂/Ar to isolate gas-specific effects .
Q. What mechanisms explain the hysteresis observed in this compound columns after electric field removal?
- Methodological Answer : Hysteresis (slow reorientation post-field removal) suggests metastable molecular configurations. Investigate via time-resolved current measurements and polarized microscopy to track liquid crystal realignment. Compare relaxation kinetics across temperatures (74–94°C) and document threshold potentials for irreversible phase changes .
Q. How do thermodynamic properties of this compound influence its performance in GC applications?
- Methodological Answer : Analyze first moments (related to partition coefficients) and second moments (related to band broadening) of chromatographic peaks under varying potentials. Contrast these with DSC-derived phase transition data to correlate thermodynamic stability (e.g., melting points) with chromatographic efficiency. Statistical tools like ANOVA can quantify reproducibility of retention shifts .
Q. What strategies optimize this compound’s stability in drug delivery systems?
- Methodological Answer : Assess esterase resistance by incubating this compound with human plasma or liver microsomes. Monitor degradation via HPLC-MS. For nanoformulations, use dynamic light scattering (DLS) to evaluate colloidal stability and small-angle X-ray scattering (SAXS) to study lipid bilayer integration. Compare results with structurally analogous esters (e.g., cholesteryl linoleate) .
Methodological Notes
- Data Interpretation : Use Gaussian deconvolution to resolve overlapping peaks in chromatograms .
- Controlled Variables : Document carrier gas purity (e.g., He filtered via molecular sieves vs. diffusion cells) to mitigate batch-to-batch variability .
- Ethical Compliance : For in vitro studies, follow institutional biosafety protocols for handling lipid-based nanomaterials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
